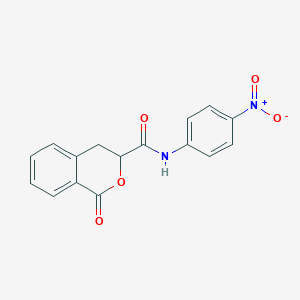

N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide, also known as NOIC, is a synthetic compound that has gained attention in the scientific community due to its unique chemical structure and potential applications in various fields.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Antidiabetic Drugs : Researchers have explored derivatives of this compound for their potential as antidiabetic agents .

- Antimigraine Drugs : Investigations have focused on its use in developing antimigraine medications .

- Kinase Inhibitors : The compound has been studied as a starting point for designing kinase inhibitors .

- Reverse Transcriptase Inhibitors : Its derivatives may play a role in inhibiting reverse transcriptase enzymes .

- Antibiotics and Antifungals : Researchers have explored its antimicrobial properties, including antibacterial and antifungal activities .

Radiofluorination Synthons

In the field of radiochemistry, 4-nitrophenyl activated esters have been used to prepare 18F-labeled acylation synthons. These synthons are essential for indirect radiofluorination processes .

Solvent Effects

Experimental and theoretical investigations have explored the impact of solvents on the electronic and molecular properties of 4-(((2-methyl-4-nitrophenyl)imino)methyl)phenol . Solvents such as tetrahydrofuran, dichloromethane, propan-2-ol, propan-1-ol, ethanol, and methanol have been studied .

Mecanismo De Acción

Target of Action

Related compounds such as p-nitrophenylacetic acid have been shown to target penicillin g acylase in escherichia coli .

Mode of Action

It’s worth noting that similar compounds like nicarbazin, which is an equimolar complex formed by 1,3 - bis (4- nitrophenyl) urea and 4-6 dimethyl-2- (1h) - pyrimidinone, require each other for absorption and to reach a plasma level that allows an effect in the target species .

Biochemical Pathways

Enzymatic action cleaves the glycosidic bond and forms 4-nitrophenolate (pNP) .

Pharmacokinetics

Related compounds such as acetamide, n-(4-nitrophenyl)- can be analyzed by reverse phase (rp) hplc method with simple conditions .

Result of Action

The reduction of 4-nitrophenol to 4-aminophenol is a commonly studied reaction for assessing the activity of nanostructured materials .

Action Environment

The reduction of 4-nitrophenol, a related compound, has been studied in various environments, and it has been found that acidic media and high temperatures favor the clean reduction of 4-nitrophenol to 4-aminophenol .

Propiedades

IUPAC Name |

N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5/c19-15(17-11-5-7-12(8-6-11)18(21)22)14-9-10-3-1-2-4-13(10)16(20)23-14/h1-8,14H,9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJNTXADZJKKJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005212.png)

![(E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxolan-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3005214.png)

![3-(2-chloro-6-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3005215.png)

![2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride](/img/structure/B3005220.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B3005221.png)

![N-(6-Azaspiro[3.4]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride](/img/structure/B3005222.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B3005227.png)

![Methyl 7-methyl-4-oxo-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3005228.png)

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3005229.png)

![3,4-Dihydro-1H-isochromen-1-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3005230.png)